![molecular formula C10H10N2OS B8805632 1-((1H-benzo[d]imidazol-2-yl)thio)propan-2-one CAS No. 5268-67-7](/img/structure/B8805632.png)
1-((1H-benzo[d]imidazol-2-yl)thio)propan-2-one
Vue d'ensemble
Description
1-((1H-benzo[d]imidazol-2-yl)thio)propan-2-one is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. The compound is characterized by the presence of a benzimidazole ring fused with a thiopropanone moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of 1-((1H-benzo[d]imidazol-2-yl)thio)propan-2-one typically involves the reaction of 2-mercaptobenzimidazole with a suitable propanone derivative under specific reaction conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-((1H-benzo[d]imidazol-2-yl)thio)propan-2-one can undergo various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under acidic conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. It is used in the development of new synthetic methodologies and reaction mechanisms.
Biology: Benzimidazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antiviral, and anticancer properties. They are investigated for their potential as therapeutic agents.
Medicine: The compound is explored for its potential use in drug development, particularly for its ability to interact with specific biological targets and pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-((1H-benzo[d]imidazol-2-yl)thio)propan-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparaison Avec Des Composés Similaires
1-((1H-benzo[d]imidazol-2-yl)thio)propan-2-one can be compared with other benzimidazole derivatives such as:
2-mercaptobenzimidazole: Known for its antioxidant and anticorrosive properties.
5,6-dimethylbenzimidazole: A component of vitamin B12 and essential for its biological activity.
Nocodazole: An antineoplastic agent that disrupts microtubule polymerization.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other benzimidazole derivatives.
Propriétés
Numéro CAS |
5268-67-7 |
|---|---|
Formule moléculaire |
C10H10N2OS |
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
1-(1H-benzimidazol-2-ylsulfanyl)propan-2-one |
InChI |
InChI=1S/C10H10N2OS/c1-7(13)6-14-10-11-8-4-2-3-5-9(8)12-10/h2-5H,6H2,1H3,(H,11,12) |
Clé InChI |
QEIAYIODUFAZTF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CSC1=NC2=CC=CC=C2N1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
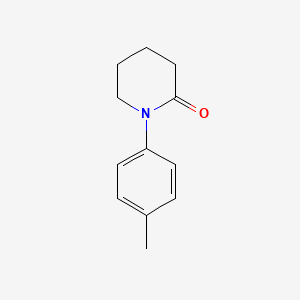
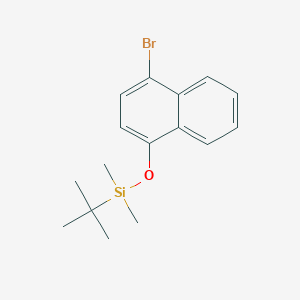
![2-phenyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B8805563.png)
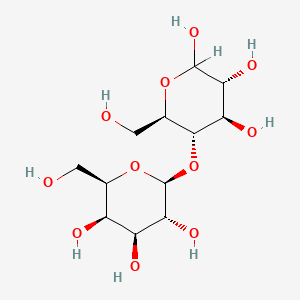
![(1s,4r)-Bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B8805575.png)
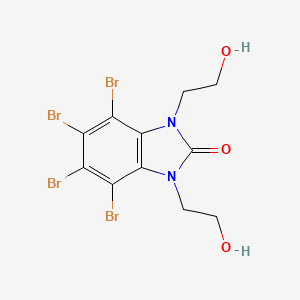
![1H-PYRROLO[2,3-B]PYRIDINE, 1-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]-5-(3-FLUOROPHENYL)-](/img/structure/B8805591.png)
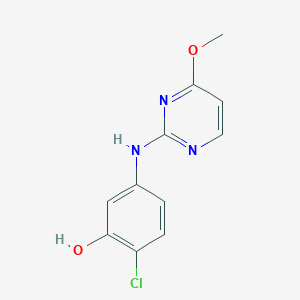
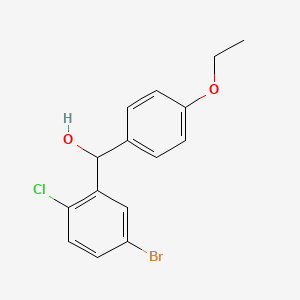
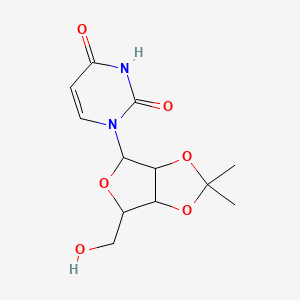
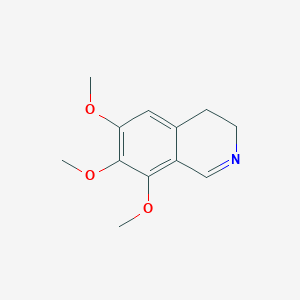

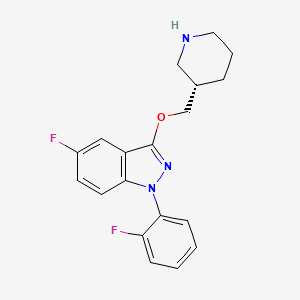
![2-(2-Methoxyphenyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B8805649.png)
